molecular formula C19H17NO2 B5527007 1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline

1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5527007
M. Wt: 291.3 g/mol
InChI Key: WBUGGGLPHZPUEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the alkylation of phenylalanine-derived precursors. For example, a study by Huber and Seebach (1987) describes the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize various tetrahydroisoquinolines, including alkaloids like (+)-corlumine (Huber & Seebach, 1987). Additionally, innovative methods such as the InCl(3)-catalyzed domino reaction in water have been employed to efficiently synthesize new tetrahydroquinoline derivatives, highlighting the versatility of approaches to their synthesis (Zhang & Li, 2002).

Molecular Structure Analysis

Molecular structure analysis of tetrahydroquinoline derivatives reveals diverse configurations and substitution patterns. The study of the crystal structure of specific derivatives provides insights into their molecular geometry and the influence of substituents on their overall structure. For instance, the synthesis and X-ray structural analysis of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline show detailed molecular geometry and electronic properties (Sokol et al., 2002).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives undergo various chemical reactions, demonstrating their reactivity and functional versatility. For example, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline highlights the potential for synthesizing complex molecules with specific structural features (Aliev et al., 1997).

Scientific Research Applications

Anticancer Applications

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their potential as anticancer agents. The tetrahydroisoquinoline moiety is a common structural element in biologically active molecules, showing properties like antitumor and antimicrobial activities. Certain derivatives have shown potent cytotoxicity against breast cancer cell lines, suggesting their potential in anticancer drug development (Redda, Gangapuram, & Ardley, 2010).

Chemosensor Development

A series of 8-hydroxyquinoline benzoates with diverse azo substituents have been synthesized, demonstrating selective sensing capabilities for Hg2+. This includes compounds that allow for the naked-eye detection of Hg2+ among other metal ions, indicating their application as colorimetric Hg2+-selective chemosensors (Cheng et al., 2008).

Stereochemistry and Molecular Structure

Research into the stereochemistry of saturated heterocycles has provided insights into the structures of various tetrahydroisoquinoline derivatives. This includes the study of N → O acyl migration and the conversion of these compounds to cis- and trans-1-hydroxymethyl-1, 4,5,9b-tetrahydro-2H-azeto[2,1-a] isoquinolines, elucidated through X-ray diffraction and NMR spectroscopy (Bernáth et al., 1986).

Antimicrobial and Antitumor Targeting

The antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids has been investigated, highlighting their potential in medical applications beyond traditional antimicrobial and antitumor uses. These studies contribute to the broader understanding of the therapeutic potential of tetrahydroquinoline derivatives (Erickson et al., 1978).

Mechanism of Action

The mechanism of action of “1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline” is not clear from the available information. If it is used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets. If it is used as a chemical probe, it could potentially modify a biological target via UV light-induced covalent modification .

Future Directions

The future directions for research on “1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline” would depend on its potential applications. If it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials. If it is used as a chemical probe, future research could focus on developing new applications for its use in biological research .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-2-14-22-17-11-9-16(10-12-17)19(21)20-13-5-7-15-6-3-4-8-18(15)20/h1,3-4,6,8-12H,5,7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGGGLPHZPUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl-(4-prop-2-ynoxyphenyl)methanone

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